Classical methods for synthesizing 5-chloro-2-(2-thienylthio)-benzaldehyde often rely on nucleophilic aromatic substitution (SNAr) reactions. In this approach, an electron-deficient aryl halide undergoes substitution with a sulfur nucleophile, such as 2-thiophenethiol. For instance, the CN103755605A patent demonstrates the use of p-chlorobenzaldehyde and hexanethiol in a polar solvent (e.g., dimethylformamide) with a base to facilitate thioether formation [6]. Adapting this methodology, 2-bromo-5-chlorobenzaldehyde (CAS 174265-12-4) [4] serves as a superior substrate due to bromine’s enhanced leaving group ability compared to chlorine.
The reaction typically proceeds under reflux conditions (80–120°C) in solvents like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP), with potassium carbonate or triethylamine as the base. The electron-withdrawing aldehyde group at position 2 activates the adjacent carbon for nucleophilic attack, enabling 2-thiophenethiol to displace the bromide. Yields in such SNAr reactions range from 60% to 75%, contingent on the purity of the aryl halide and the steric accessibility of the reaction site [6].
A key challenge in classical synthesis is the competitive hydrolysis of the aryl halide, particularly in protic solvents. To mitigate this, anhydrous conditions and inert atmospheres (e.g., nitrogen or argon) are employed. Furthermore, the use of excess 2-thiophenethiol (1.2–1.5 equivalents) ensures complete conversion of the aryl halide, though this necessitates subsequent purification to remove unreacted thiol [6].
Modern catalytic methods offer enhanced efficiency and milder reaction conditions. A prominent example is the photoinduced, copper-mediated cross-coupling of aryl halides with thiols, as detailed in a 2016 mechanistic study [5]. This method employs a copper(I) thiolate complex, such as [CuI(SAr)₂]⁻, which undergoes photoexcitation to generate an aryl radical intermediate. The radical subsequently couples with the copper species to form the C–S bond.
For 5-chloro-2-(2-thienylthio)-benzaldehyde, this approach involves reacting 2-bromo-5-chlorobenzaldehyde with 2-thiophenethiol in the presence of a copper catalyst (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline). Irradiation with visible light (450–470 nm) initiates electron transfer, enabling the reaction to proceed at room temperature. This method achieves yields of 80–90%, surpassing classical SNAr approaches [5].
The catalytic cycle avoids the need for strong bases or high temperatures, reducing side reactions such as aldehyde oxidation. Additionally, the method exhibits broad functional group tolerance, accommodating electron-deficient and sterically hindered substrates. However, scalability remains a concern due to the reliance on light penetration in large-scale reactors.
Purification of 5-chloro-2-(2-thienylthio)-benzaldehyde typically involves recrystallization or column chromatography. The CN103755605A patent highlights a recrystallization protocol using ethanol-water mixtures (3:1 v/v), which selectively dissolves impurities while leaving the product as a crystalline solid [6]. For higher-purity requirements, silica gel chromatography with hexane-ethyl acetate (4:1) eluent effectively separates the target compound from unreacted starting materials and byproducts.
Yield optimization hinges on several factors:
The table below summarizes key parameters for both synthetic routes:
| Parameter | Classical SNAr [6] | Catalytic Thioetherification [5] |
|---|---|---|
| Temperature | 80–120°C | 25–40°C (ambient) |
| Time | 12–24 hours | 4–6 hours |
| Yield | 60–75% | 80–90% |
| Key Advantage | No specialized equipment | Mild conditions, higher yields |
Nuclear magnetic resonance spectroscopy provides crucial structural elucidation data for 5-Chloro-2-(2-thienylthio)-benzaldehyde through proton and carbon-13 analyses. The characteristic spectroscopic features of this compound reflect the integration of three distinct structural components: the benzaldehyde framework, the chlorine substituent, and the thienylthio moiety.
The proton nuclear magnetic resonance spectrum of 5-Chloro-2-(2-thienylthio)-benzaldehyde exhibits distinctive signals corresponding to different proton environments within the molecular structure. The aldehydic proton represents the most diagnostic signal, appearing as a characteristic singlet in the range of 9.8-10.4 parts per million [1] [2] [3]. This significant downfield shift results from the combined deshielding effects of the carbonyl oxygen and the aromatic ring system [4] [2].
The aromatic protons of the substituted benzene ring display complex multipicity patterns within the aromatic region spanning 7.0-8.0 parts per million [4] [1]. The chlorine substituent at the 5-position introduces electron-withdrawing effects that influence the chemical shifts of adjacent aromatic protons, typically causing downfield shifts compared to unsubstituted benzaldehyde [4]. The ortho-coupling between adjacent aromatic protons generates characteristic doublet patterns with coupling constants ranging from 7.5 to 8.5 hertz [1] [5].
The thiophene ring protons contribute distinctive signals in the aromatic region, with characteristic chemical shifts reflecting the heteroaromatic nature of the five-membered sulfur-containing ring [6] [7] [8]. Thiophene protons typically exhibit chemical shifts between 6.8 and 7.5 parts per million, with the 3-position proton appearing more upfield than the 5-position proton due to the electronic properties of the heterocyclic system [7] [8]. The thienylthio linkage introduces additional electronic perturbations that may cause slight shifts in these characteristic positions [6].
Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive structural information through the identification of all carbon environments within 5-Chloro-2-(2-thienylthio)-benzaldehyde. The carbonyl carbon represents the most distinctive signal, appearing in the characteristic aldehyde range of 190-200 parts per million [9] [10]. This significant downfield position results from the high degree of deshielding experienced by the carbonyl carbon due to its electronic environment [9] [10].
The aromatic carbons of the benzene ring system exhibit signals in the typical aromatic range of 125-150 parts per million [11] [10]. The carbon bearing the chlorine substituent displays a characteristic downfield shift due to the electronegative nature of the halogen, appearing at approximately 130-135 parts per million [5] [11]. The ipso-carbon attached to the thienylthio group exhibits a distinct chemical shift reflecting the influence of the sulfur-containing substituent.
The thiophene ring carbons contribute additional signals within the aromatic carbon region, with characteristic shifts reflecting the heteroaromatic electronic environment [12] [13]. The carbon atoms directly bonded to sulfur typically exhibit upfield shifts compared to the remaining ring carbons due to the electronic properties of the sulfur heteroatom [12]. The sulfur atom's influence on adjacent carbons creates a characteristic pattern of chemical shifts that aids in structural identification.
Infrared spectroscopy provides detailed vibrational information for 5-Chloro-2-(2-thienylthio)-benzaldehyde through the identification of characteristic functional group absorptions. The infrared spectrum exhibits multiple diagnostic bands corresponding to the various structural components within the molecule.
The carbonyl stretching vibration represents the most prominent and diagnostic absorption band in the infrared spectrum of 5-Chloro-2-(2-thienylthio)-benzaldehyde. Aromatic aldehydes characteristically exhibit carbonyl stretching frequencies in the range of 1685-1710 wavenumbers [14] [15] [16] [17]. The conjugation between the carbonyl group and the aromatic ring system results in a lowering of the stretching frequency compared to aliphatic aldehydes, which typically absorb near 1730 wavenumbers [15] [16] [17].
The presence of the electron-withdrawing chlorine substituent influences the carbonyl stretching frequency through inductive effects transmitted through the aromatic ring system [16] [18]. This electronic perturbation may cause a slight increase in the carbonyl stretching frequency compared to unsubstituted benzaldehyde [16]. The thienylthio substituent introduces additional electronic effects that contribute to the overall vibrational characteristics of the carbonyl group.
The aromatic carbon-hydrogen stretching vibrations appear in the characteristic range of 3000-3100 wavenumbers [12] [19]. These absorptions reflect the presence of both benzene ring and thiophene ring carbon-hydrogen bonds within the molecular structure [20] [12]. The thiophene carbon-hydrogen stretching vibrations typically occur in the range of 3080-3117 wavenumbers, consistent with the heteroaromatic nature of the five-membered ring system [12] [19].
The substitution pattern on both aromatic rings influences the intensity and exact positions of these carbon-hydrogen stretching absorptions [12]. The number of aromatic hydrogen atoms present determines the overall intensity of the absorption envelope in this spectral region [12] [19].
The aromatic ring stretching vibrations provide additional structural confirmation through characteristic absorption patterns in the fingerprint region. Benzene ring stretching vibrations typically appear in the range of 1450-1650 wavenumbers [12] [13]. The presence of electron-withdrawing substituents such as chlorine can influence these frequencies through electronic effects [13].
Thiophene ring vibrations exhibit characteristic patterns distinct from benzene ring systems [20] [12] [13]. The carbon-carbon stretching vibrations of the thiophene ring typically appear at 1526, 1410, and 1356 wavenumbers [12]. The carbon-sulfur stretching modes contribute additional characteristic absorptions in the range of 600-850 wavenumbers [12] [13].
The aldehydic carbon-hydrogen stretching vibrations represent distinctive diagnostic features for aldehyde functional groups. These absorptions typically appear as two bands in the range of 2695-2860 wavenumbers [15] [21]. The lower frequency band near 2720 wavenumbers is particularly diagnostic for aldehyde identification [15] [21].
The aldehydic carbon-hydrogen bending vibration contributes an additional characteristic absorption near 1390 wavenumbers [21]. This deformation mode provides supplementary confirmation of the aldehyde functional group presence [21].
Mass spectrometry provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns for 5-Chloro-2-(2-thienylthio)-benzaldehyde. The mass spectral analysis reveals diagnostic fragmentation pathways that reflect the molecular structure and bonding characteristics.
The molecular ion of 5-Chloro-2-(2-thienylthio)-benzaldehyde exhibits moderate stability under electron ionization conditions. The molecular ion peak appears at mass-to-charge ratio 255/257, reflecting the characteristic chlorine isotope pattern with the monoisotopic peak at 254 and the chlorine-37 peak at 256 [22] [23]. The relative abundance of these peaks follows the natural isotope distribution of chlorine (3:1 ratio for chlorine-35 to chlorine-37).
The molecular ion stability reflects the aromatic character of the compound and the delocalization of charge across the conjugated system [22] [23]. The presence of heteroatoms (sulfur and chlorine) provides additional sites for charge stabilization through electron delocalization [23] [24].
The primary fragmentation pathways of 5-Chloro-2-(2-thienylthio)-benzaldehyde involve characteristic losses that reflect the molecular structure. Loss of the aldehyde functionality represents a common fragmentation pathway for aromatic aldehydes, involving elimination of carbon monoxide (28 mass units) to generate an aryl cation [22] [23].
The thienylthio substituent undergoes characteristic fragmentation involving cleavage of the carbon-sulfur bond connecting the thiophene ring to the benzene system [23] [25]. This fragmentation generates ions corresponding to the chlorobenzaldehyde fragment and the thienyl radical species [23]. The mass spectral intensity of these fragments depends on the relative stability of the resulting ionic species.
Secondary fragmentation processes involve further breakdown of primary fragment ions to generate smaller ionic species. The chlorobenzaldehyde fragment undergoes additional fragmentation involving loss of hydrogen chloride (36 mass units) or chlorine radical (35 mass units) [26] [27] [28]. These processes generate dehalogenated aromatic ions that exhibit enhanced stability through charge delocalization.
The thiophene-containing fragments exhibit characteristic fragmentation patterns involving ring-opening processes and sulfur elimination [23] [24] [29]. Loss of sulfur (32 mass units) represents a characteristic fragmentation pathway for sulfur-containing heterocycles, generating conjugated hydrocarbon ions [23] [29] [30]. The resulting fragment ions exhibit significant stability due to their aromatic character.
| Fragment Ion | Mass-to-Charge Ratio | Relative Intensity | Origin |
|---|---|---|---|
| Molecular Ion [M]+ | 254/256 | Moderate | Complete molecule |
| [M-CO]+ | 226/228 | Low | Carbonyl loss |
| [M-Thienyl]+ | 171/173 | High | Thienyl group loss |
| [M-HCl]+ | 218 | Moderate | Hydrogen chloride loss |
| Thienyl+ | 83 | Moderate | Thiophene fragment |
| Chlorobenzyl+ | 125/127 | High | Chlorinated aromatic |